3-(Azetidin-1-yl)-2,2-difluoropropanoic acid
Description
3-(Azetidin-1-yl)-2,2-difluoropropanoic acid (CAS: 1779878-38-4) is a fluorinated carboxylic acid derivative with the molecular formula C₆H₉F₂NO₂ and a molecular weight of 165.14 g/mol . The compound features an azetidine ring (a four-membered nitrogen-containing heterocycle) attached to a difluoropropanoic acid backbone.
Properties
Molecular Formula |
C6H9F2NO2 |
|---|---|
Molecular Weight |
165.14 g/mol |
IUPAC Name |
3-(azetidin-1-yl)-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C6H9F2NO2/c7-6(8,5(10)11)4-9-2-1-3-9/h1-4H2,(H,10,11) |
InChI Key |
YMOVWEJKTRDZTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC(C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of 3-(Azetidin-1-yl)-2,2-difluoropropanoic acid.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-1-yl)-2,2-difluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the azetidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine nitrogen or the difluoropropanoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring can yield azetidine oxides, while nucleophilic substitution can introduce various functional groups to the nitrogen atom.
Scientific Research Applications
3-(Azetidin-1-yl)-2,2-difluoropropanoic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(Azetidin-1-yl)-2,2-difluoropropanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The azetidine ring can act as a pharmacophore, binding to specific sites on proteins and modulating their activity. The difluoropropanoic acid moiety can enhance the compound’s stability and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| This compound | C₆H₉F₂NO₂ | 165.14 | Azetidine ring | Compact structure, high polarity |
| 3-(4-Bromophenyl)-2,2-difluoropropanoic acid | C₉H₇BrF₂O₂ | 265.05 | 4-Bromophenyl group | Increased lipophilicity (logP ~2.8) |
| 3-(Dibenzylamino)-2,2-difluoropropanoic acid | C₁₇H₁₇F₂NO₂ | 305.32 | Dibenzylamino group | Bulky substituent, reduced solubility |
| 3-(Dimethylamino)-2,2-difluoropropanoic acid HCl | C₅H₁₀ClF₂NO₂ | 189.59 | Dimethylamino group (hydrochloride) | Enhanced crystallinity |
| 2,2-Difluoropropanoic acid | C₃H₄F₂O₂ | 110.06 | No nitrogen substituent | Simple backbone, high acidity (pKa ~1.2) |
Key Observations:
- Azetidine vs. Aromatic Substituents: The azetidine group in the target compound provides a balance between steric bulk and polarity, whereas bromophenyl derivatives (e.g., 3-(4-bromophenyl)-2,2-difluoropropanoic acid) exhibit higher lipophilicity, favoring membrane permeability in drug design .
- Amino Group Modifications: The dibenzylamino variant (C₁₇H₁₇F₂NO₂) has a molecular weight nearly double that of the azetidine analog, likely reducing solubility in aqueous media . In contrast, the dimethylamino hydrochloride salt (C₅H₁₀ClF₂NO₂) improves crystallinity, aiding purification processes .
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